molecular formula C13H10BrFN2O B4424988 5-bromo-N-(5-fluoro-2-methylphenyl)pyridine-3-carboxamide

5-bromo-N-(5-fluoro-2-methylphenyl)pyridine-3-carboxamide

Cat. No.: B4424988
M. Wt: 309.13 g/mol
InChI Key: BRLOENZUQMMZDN-UHFFFAOYSA-N
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Description

5-bromo-N-(5-fluoro-2-methylphenyl)pyridine-3-carboxamide is a halogenated pyridine derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of both bromine and fluorine atoms in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-fluoro-2-methylphenyl)pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-fluoropyridine and 5-fluoro-2-methylaniline.

    Coupling Reaction: The key step involves a coupling reaction between 5-bromo-2-fluoropyridine and 5-fluoro-2-methylaniline using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-fluoro-2-methylphenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) with a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of a base like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Scientific Research Applications

5-bromo-N-(5-fluoro-2-methylphenyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-fluoro-2-methylphenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-fluoropyridine
  • 5-fluoro-2-methylpyridine
  • N-(5-fluoro-2-methylphenyl)pyridine-3-carboxamide

Uniqueness

5-bromo-N-(5-fluoro-2-methylphenyl)pyridine-3-carboxamide is unique due to the combination of bromine and fluorine atoms in its structure. This dual halogenation provides distinct electronic and steric properties, making it a valuable intermediate for the synthesis of diverse chemical entities. The presence of the carboxamide group further enhances its versatility in forming hydrogen bonds and other interactions in biological systems.

Properties

IUPAC Name

5-bromo-N-(5-fluoro-2-methylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O/c1-8-2-3-11(15)5-12(8)17-13(18)9-4-10(14)7-16-6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLOENZUQMMZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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